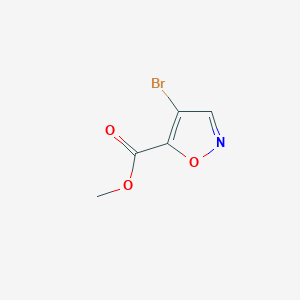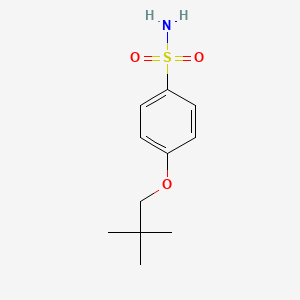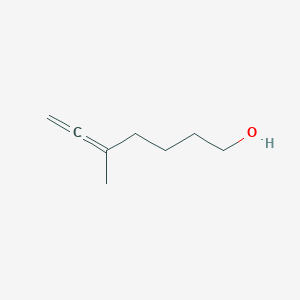![molecular formula C7H7N3O2 B13985789 [(3-Nitrophenyl)methylidene]hydrazine CAS No. 3718-22-7](/img/structure/B13985789.png)
[(3-Nitrophenyl)methylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 3-nitro-,hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is derived from benzaldehyde, which has a nitro group at the 3-position and is further reacted with hydrazine to form the hydrazone derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-nitro-,hydrazone typically involves the reaction of 3-nitrobenzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-nitrobenzaldehyde+hydrazine→Benzaldehyde, 3-nitro-,hydrazone
The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Benzaldehyde, 3-nitro-,hydrazone can be scaled up by using larger quantities of reactants and solvents. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benzaldehyde, 3-nitro-,hydrazone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydrazone group can be oxidized to form the corresponding azine or other oxidation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Reduction: 3-amino-benzaldehyde hydrazone.
Oxidation: Corresponding azine or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
Benzaldehyde, 3-nitro-,hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzaldehyde, 3-nitro-,hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzaldehyde hydrazone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitrobenzaldehyde: Contains the nitro group but lacks the hydrazone functionality.
4-nitrobenzaldehyde hydrazone: Similar structure but with the nitro group at the 4-position.
Uniqueness
Benzaldehyde, 3-nitro-,hydrazone is unique due to the presence of both the nitro and hydrazone groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
(3-nitrophenyl)methylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-5H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIZWAZLQISJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285857 |
Source


|
| Record name | [(3-Nitrophenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3718-22-7 |
Source


|
| Record name | [(3-Nitrophenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)

![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)



![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
